2-Butyramido-3-nitrophenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-amino-3-nitrophenol with butyryl chloride to form 2-butyramido-3-nitrophenol. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Butyramido-3-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Reduction Reactions: The major product is 2-butyramido-3-aminophenyl trifluoromethanesulfonate.
Hydrolysis: The products include butyric acid and 3-nitrophenol.
Scientific Research Applications
2-Butyramido-3-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonate groups.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyramido-3-nitrophenyl methanesulfonate
- 2-Butyramido-3-nitrophenyl benzenesulfonate
- 2-Butyramido-3-nitrophenyl toluenesulfonate
Uniqueness
2-Butyramido-3-nitrophenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other sulfonate derivatives. This makes it particularly valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
[2-(butanoylamino)-3-nitrophenyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZVMECGCRHDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.